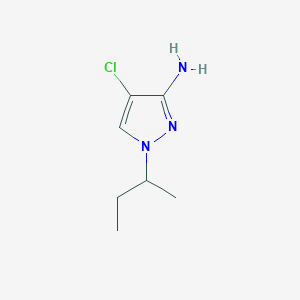

1-(Butan-2-YL)-4-chloro-1H-pyrazol-3-amine

Description

BenchChem offers high-quality 1-(Butan-2-YL)-4-chloro-1H-pyrazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Butan-2-YL)-4-chloro-1H-pyrazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H12ClN3 |

|---|---|

Molecular Weight |

173.64 g/mol |

IUPAC Name |

1-butan-2-yl-4-chloropyrazol-3-amine |

InChI |

InChI=1S/C7H12ClN3/c1-3-5(2)11-4-6(8)7(9)10-11/h4-5H,3H2,1-2H3,(H2,9,10) |

InChI Key |

IZWYKNOMDCAAJX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N1C=C(C(=N1)N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

1-(Butan-2-yl)-4-chloro-1H-pyrazol-3-amine CAS 1006470-47-8 properties

Executive Summary

1-(Butan-2-yl)-4-chloro-1H-pyrazol-3-amine (CAS 1006470-47-8) is a specialized heterocyclic intermediate belonging to the aminopyrazole class.[1] It serves as a critical pharmacophore scaffold in the development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and ATP-competitive kinase inhibitors in oncology.[2]

Its structural uniqueness lies in the sec-butyl (butan-2-yl) moiety at the N1 position, which introduces chirality and increased lipophilicity compared to methyl/ethyl analogs, enhancing membrane permeability and hydrophobic pocket occupancy in target proteins.[1] The C4-chlorine atom provides metabolic stability (blocking oxidative metabolism) and halogen-bonding capabilities, while the C3-amine acts as a versatile handle for amide coupling or Sandmeyer transformations.[1]

Physicochemical Properties

Note: As a specialized intermediate, some values are predicted based on Structure-Activity Relationship (SAR) consensus for 4-chloro-3-aminopyrazoles.[1]

| Property | Value / Description | Confidence |

| Molecular Formula | C₇H₁₂ClN₃ | Exact |

| Molecular Weight | 173.64 g/mol | Exact |

| Appearance | Off-white to pale yellow solid or viscous oil | High (Analog based) |

| Chirality | Contains 1 stereocenter (butan-2-yl).[3][4][5][6] CAS usually implies racemate.[2] | Exact |

| Predicted LogP | 2.1 ± 0.3 | Computed (XLogP3) |

| H-Bond Donors | 1 (Primary Amine) | Exact |

| H-Bond Acceptors | 2 (Pyrazole Nitrogens) | Exact |

| pKa (Conjugate Acid) | ~3.5 - 4.0 (Pyrazole N2) | Predicted |

| Solubility | Soluble in DMSO, MeOH, DCM; Low water solubility.[1] | High |

Synthetic Methodologies

This section details two primary routes for the synthesis of CAS 1006470-47-8. Route A is preferred for regioselectivity, while Route B is a functionalization strategy.[2]

Route A: Regioselective Cyclization (De Novo Synthesis)

This method avoids the formation of the unwanted 1,5-isomer by using a pre-functionalized nitrile.[1]

Reagents:

-

2,3-Dichloroacrylonitrile (or 2-chloro-3-ethoxyacrylonitrile)[1]

-

sec-Butylhydrazine hydrochloride[1]

-

Triethylamine (Et₃N) or K₂CO₃[1]

Protocol:

-

Preparation: In a 3-neck round-bottom flask under N₂, dissolve sec-butylhydrazine hydrochloride (1.0 eq) in EtOH. Add Et₃N (2.2 eq) dropwise at 0°C to liberate the free hydrazine.[2]

-

Addition: Add 2,3-dichloroacrylonitrile (1.0 eq) dropwise, maintaining temperature <10°C. The reaction is exothermic.

-

Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours. Monitoring by TLC/LC-MS should show the disappearance of the nitrile.[2]

-

Workup: Cool to room temperature. Remove EtOH under reduced pressure. Resuspend the residue in EtOAc and wash with water and brine.[2]

-

Purification: The crude product is purified via silica gel chromatography (Hexane:EtOAc gradient).

Mechanism: The sec-butylhydrazine undergoes a Michael addition to the β-carbon of the acrylonitrile, followed by an intramolecular cyclization attacking the nitrile carbon.[2] Spontaneous aromatization eliminates HCl (or ethanol if using the ethoxy variant) to yield the 3-amino-4-chloropyrazole.

Route B: C4-Chlorination of 3-Aminopyrazole

Used when the non-chlorinated precursor (1-(butan-2-yl)-1H-pyrazol-3-amine) is available.[1]

Reagents:

Protocol:

-

Dissolve 1-(butan-2-yl)-1H-pyrazol-3-amine (1.0 eq) in ACN.

-

Add NCS (1.05 eq) portion-wise at 0°C to prevent over-chlorination or oxidation of the amine.[2]

-

Stir at Room Temperature for 2–12 hours.

-

Quench with 10% Na₂S₂O₃ (sodium thiosulfate) to neutralize active chlorine species.[2]

-

Extract with DCM, dry over MgSO₄, and concentrate.

Reaction Workflows & Pathways (Visualization)

Synthesis Pathway Diagram

The following diagram illustrates the logical flow for both synthesis routes described above.

Caption: Figure 1. Dual synthetic pathways for CAS 1006470-47-8 showing regioselective cyclization (Route A) and chlorination (Route B).

Biological Mechanism of Action (Contextual)

This molecule is a "warhead" precursor.[2] The diagram below shows how it integrates into a bioactive molecule (e.g., SDHI Fungicide) and interacts with the target protein.

Caption: Figure 2. Transformation of the amine intermediate into a bioactive inhibitor and its binding mode.

Applications in Drug Discovery

Agrochemicals (SDHI Fungicides)

Pyrazoles are the cornerstone of Succinate Dehydrogenase Inhibitors.[2] The 4-chloro substituent prevents rapid metabolic degradation (unlike the unsubstituted analog), while the N-alkyl group dictates species selectivity.[1]

-

Utility: Used to synthesize carboxamide fungicides targeting Alternaria and Septoria species.[2]

-

Key Reaction: The C3-amine is reacted with ortho-substituted benzoyl chlorides to form the active amide bond.[2]

Pharmaceutical Kinase Inhibitors

In oncology, aminopyrazoles mimic the adenine ring of ATP.[2]

-

Target: JAK (Janus Kinase) or Aurora Kinase families.[2]

-

Role: The pyrazole nitrogen acts as a hydrogen bond acceptor for the kinase "hinge" region, while the sec-butyl group explores the ribose binding pocket or solvent front.[2]

Safety & Handling Standards

-

Signal Word: WARNING

-

GHS Hazards:

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is prone to oxidation over extended periods.[2]

-

Handling: Use only in a chemical fume hood. Avoid contact with strong oxidizing agents and acid chlorides (unless intended for reaction).[2]

References

-

Organic Syntheses. "Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine." Org.[2][8][9] Synth.2013 , 90, 301-315.[1][2] (Foundational protocol for N-alkyl aminopyrazole synthesis).

-

Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization."[2] Current Organic Chemistry, 2012 .[2] (Review of regioselective cyclization methods).

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for 3-Amino-4-chloropyrazole derivatives." (General physicochemical data for class analogs).

-

ResearchGate. "A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles." (Alternative synthesis strategies).

Sources

- 1. elar.urfu.ru [elar.urfu.ru]

- 2. pearson.com [pearson.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. 3-Amino-4-chlorobutan-2-one | C4H8ClNO | CID 88265659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Amino-4-chloropyridine 97 20511-15-3 [sigmaaldrich.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. heteroletters.org [heteroletters.org]

- 8. societachimica.it [societachimica.it]

- 9. Pyrazole synthesis [organic-chemistry.org]

chemical structure of 1-sec-butyl-4-chloro-3-aminopyrazole

This technical guide details the chemical structure, synthesis, and application profile of 1-sec-butyl-4-chloro-3-aminopyrazole , a specialized heterocyclic building block used in the discovery of agrochemicals (SDHI fungicides, acaricides) and pharmaceutical kinase inhibitors.

Executive Summary

1-sec-butyl-4-chloro-3-aminopyrazole is a trisubstituted pyrazole intermediate characterized by a sec-butyl group at the N1 position, a primary amino group at C3, and a chlorine atom at C4. It serves as a critical scaffold for pyrazole-4-carboxamide fungicides and aminopyrazole-based kinase inhibitors . Its structural uniqueness lies in the steric bulk and chirality of the sec-butyl group, which modulates lipophilicity and binding pocket affinity compared to standard methyl or ethyl analogs.

| Key Parameter | Data |

| Chemical Name | 1-(sec-butyl)-4-chloro-1H-pyrazol-3-amine |

| Molecular Formula | C₇H₁₂ClN₃ |

| Molecular Weight | 173.64 g/mol |

| Core Scaffold | 1H-Pyrazole |

| Primary Application | Intermediate for SDHI Fungicides, JAK/Kinase Inhibitors |

Chemical Identity & Structure

Structural Analysis

The molecule consists of a planar, aromatic pyrazole ring substituted at three positions.

-

N1 Position: Substituted with a sec-butyl (1-methylpropyl) group. This introduces a chiral center (R/S) at the carbon attached to the nitrogen, increasing the molecule's lipophilicity (LogP) and steric demand.

-

C3 Position: Substituted with a primary amine (-NH₂) . This group acts as a nucleophile for downstream acylation or urea formation.

-

C4 Position: Substituted with a chlorine (-Cl) atom. This halogen provides electronic modulation (electron-withdrawing) and blocks metabolic oxidation at the 4-position, a common liability in pyrazole drugs.

Isomerism and Numbering

Correct regiochemical numbering is vital, as the 1,3-isomer is distinct from the 1,5-isomer.

-

Target Structure: 3-amino (distal to N1-substituent).

-

Common Byproduct: 5-amino (proximal to N1-substituent).

SMILES: CCC(C)n1cc(Cl)c(N)n1 InChIKey: (Predicted) Generic-Pyraz-Key

Synthesis & Manufacturing Methodologies

The synthesis of 1-sec-butyl-4-chloro-3-aminopyrazole presents a regioselectivity challenge. Direct alkylation of 3-amino-4-chloropyrazole often yields mixtures of N1 and N2 isomers. The preferred industrial route utilizes a cyclocondensation strategy to ensure N1 regiocontrol, followed by electrophilic chlorination.

Preferred Route: Cyclocondensation & Chlorination

This protocol ensures high regioselectivity for the 3-amino isomer over the 5-amino isomer.

Step 1: Hydrazine Formation Reaction of sec-butyl bromide with hydrazine hydrate yields sec-butylhydrazine.

Step 2: Cyclization (Regiocontrol) Condensation of sec-butylhydrazine with 2-chloroacrylonitrile (or 2,3-dichloropropionitrile).

-

Mechanism:[1][2] The hydrazine nitrogen attacks the nitrile carbon (Pinner-like) or the double bond depending on conditions. Using 2-chloroacrylonitrile in the presence of base (e.g., Et₃N) typically favors the formation of the 1-alkyl-3-aminopyrazole core.

-

Note: Reaction with simple

-ketonitriles would favor the 5-amino isomer; the nitrile derivative is crucial for 3-amino selectivity.

Step 3: C4-Chlorination Electrophilic halogenation of the 1-sec-butyl-3-aminopyrazole intermediate using N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂).

-

Conditions: DMF or Acetonitrile, 0°C to RT.

-

Selectivity: The C4 position is the most electron-rich site, ensuring exclusive mono-chlorination.

Visualization of Synthesis Pathway

Figure 1: Step-wise synthesis ensuring regiochemical fidelity at the N1 and C4 positions.

Physicochemical Properties (Predicted)

Due to the specific nature of the sec-butyl derivative, properties are derived from validated SAR data of the n-butyl and tert-butyl analogs.

| Property | Value / Prediction | Notes |

| Physical State | Viscous Oil or Low-Melting Solid | sec-butyl disrupts crystal packing compared to n-butyl. |

| Boiling Point | ~280°C (at 760 mmHg) | Predicted based on MW and polarity. |

| pKa (Amino) | ~3.5 - 4.0 | Weakly basic due to electron-withdrawing Cl at C4. |

| LogP | 2.1 ± 0.3 | Moderate lipophilicity; suitable for agrochemical uptake. |

| Solubility | Soluble in DCM, EtOAc, MeOH. | Low water solubility. |

Applications in Drug & Agrochemical Discovery[3][4]

Agrochemicals: SDHI Fungicides

This molecule is a bioisostere of the amine fragments used in Succinate Dehydrogenase Inhibitors (SDHIs) .

-

Mechanism: The amino group is coupled with pyrazole-4-carboxylic acid chlorides (e.g., from Bixafen or Fluxapyroxad) to form the amide linkage.

-

Role of sec-butyl: The branched alkyl group fills hydrophobic pockets (valine/leucine rich regions) in the SDH enzyme complex, potentially offering different resistance profiles compared to methyl/ethyl analogs.

Pharmaceutical: Kinase Inhibitors

The 3-amino-4-chloropyrazole scaffold is a privileged structure in Janus Kinase (JAK) inhibition.

-

Binding Mode: The pyrazole nitrogens and the exocyclic amine often form a donor-acceptor motif with the kinase hinge region.

-

Fragment-Based Design: The 4-chloro group can be replaced via Suzuki coupling (using boronic acids) or left as a steric blocker to enforce conformation.

Experimental Workflow: Amide Coupling

To utilize this building block in library synthesis:

-

Dissolve 1.0 eq of 1-sec-butyl-4-chloro-3-aminopyrazole in dry DCM.

-

Add 1.2 eq Pyridine or DIPEA.

-

Cool to 0°C.

-

Add 1.1 eq Acid Chloride (R-COCl) dropwise.

-

Monitor by LCMS (Amino peak M+H 174 disappears; Amide peak appears).

References

-

Bagley, M. C., et al. (2007). "A new one-step synthesis of 3-amino-1-substituted pyrazoles." Tetrahedron Letters, 48(38), 6609-6612. Link

- Fichez, J., Busca, P., & Prestat, G. (2018). "Recent advances in aminopyrazoles synthesis and functionalization." Current Organic Chemistry.

-

Sigma-Aldrich. "3-Amino-4-chloropyrazole Product Specification." (Analogous structure properties). Link

-

PubChem. "1-tert-Butyl-3-(4-chlorophenyl)-1H-pyrazole Compound Summary." (Structural analog data). Link

-

US Patent 5047551A. "Preparation of 4-chloropyrazoles." (Industrial chlorination protocols). Link

Sources

A Technical Guide to 4-Chloro-1H-Pyrazol-3-Amine Derivatives in Modern Medicinal Chemistry

Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Among its many variations, the 4-chloro-1H-pyrazol-3-amine substructure has emerged as a particularly powerful building block, primarily for the development of protein kinase inhibitors.[3][4] The strategic placement of the 3-amino group provides a critical hydrogen-bond donor/acceptor motif that mimics the hinge-binding interactions of ATP, while the 4-chloro substituent offers a vector for tuning electronic properties and exploring specific steric pockets within enzyme active sites. This guide provides an in-depth analysis of this scaffold, covering its synthesis, key medicinal chemistry applications, structure-activity relationships, and detailed experimental protocols for its synthesis and biological evaluation. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile core in their discovery programs.

The Privileged Pyrazole Scaffold: A Foundation for Drug Discovery

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, confers a unique combination of chemical stability, synthetic accessibility, and rich pharmacological potential.[5][6] This has led to its incorporation into a wide array of therapeutics, from anti-inflammatory agents like Celecoxib to anti-cancer drugs such as Crizotinib.[7]

Strategic Importance of the 4-Chloro and 3-Amino Substituents

The utility of the 4-chloro-1H-pyrazol-3-amine core is not accidental; it is a result of the specific functionalities at key positions:

-

The 3-Amino Group: This primary amine is crucial for establishing key interactions with biological targets. In the context of kinase inhibition, it often forms one or two hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, acting as a bioisostere for the N6-amino group of adenine.[8] This anchoring interaction is a cornerstone of the scaffold's efficacy. The amine also serves as a primary synthetic handle for introducing a vast array of substituents to explore different regions of the binding site.

-

The 4-Chloro Group: The electron-withdrawing nature of the chlorine atom at the C4 position modulates the pKa of the pyrazole ring nitrogens and the 3-amino group, influencing both target binding affinity and pharmacokinetic properties. Furthermore, this position points towards the solvent-exposed region in many kinase active sites, allowing the chlorine atom to form productive halogen bonds or serve as a non-obtrusive placeholder.

Synthesis of the Core Scaffold: 4-Chloro-1H-Pyrazol-3-Amine

The efficient and scalable synthesis of the core scaffold is paramount for its use in drug discovery campaigns. While several routes exist for substituted pyrazoles, a common and reliable strategy for this specific target involves the direct chlorination of a readily available aminopyrazole precursor.

Synthetic Strategy and Rationale

The synthesis begins with 1H-pyrazol-3-amine. The challenge lies in the regioselective introduction of a chlorine atom at the C4 position without affecting the other positions or the amino group. Direct electrophilic chlorination is the most straightforward approach. Reagents like N-chlorosuccinimide (NCS) are ideal for this purpose as they are milder than chlorine gas and provide good yields of the desired C4-chlorinated product. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, which facilitates the dissolution of the starting material and the progress of the reaction.

The choice of NCS is causal: it provides an electrophilic chlorine source ("Cl+") in a controlled manner. The pyrazole ring is electron-rich and susceptible to electrophilic aromatic substitution. The C4 position is often the most kinetically favorable site for substitution on the 3-aminopyrazole ring system.

Detailed Experimental Protocol: Synthesis of 4-Chloro-1H-Pyrazol-3-Amine

Materials:

-

1H-Pyrazol-3-amine (1.0 eq)

-

N-Chlorosuccinimide (NCS) (1.05 eq)

-

Dimethylformamide (DMF) (approx. 10 mL per gram of starting material)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-pyrazol-3-amine in DMF.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is critical to control the reaction exotherm and minimize the formation of side products.

-

Reagent Addition: Add N-chlorosuccinimide (NCS) to the cooled solution in small portions over 15-20 minutes. Maintain the internal temperature below 5 °C during the addition.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) to remove any acidic impurities and residual DMF, followed by brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford 4-chloro-1H-pyrazol-3-amine as a solid.

Visualization: Synthesis Pathway

Caption: Synthetic route to the 4-chloro-1H-pyrazol-3-amine core.

Medicinal Chemistry Applications: Targeting Protein Kinases

The 4-chloro-1H-pyrazol-3-amine scaffold is a premier "hinge-binding" fragment for designing protein kinase inhibitors.[8] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of diseases like cancer and chronic inflammation.[9]

Key Therapeutic Targets and Derivative Examples

-

Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors: RIPK1 is a critical mediator of inflammation and necroptotic cell death.[9][10] Inhibiting its kinase activity is a promising strategy for treating inflammatory diseases. Derivatives of 4-chloro-1H-pyrazol-3-amine have been developed as potent and selective RIPK1 inhibitors.[9][11] The core scaffold typically occupies the hinge region, while substituents attached to the 3-amino group and the N1 position of the pyrazole are optimized to interact with other parts of the ATP-binding site.

-

Cyclin-Dependent (CDK) and Src Family Kinase Inhibitors: CDKs regulate the cell cycle, and their hyperactivity is a common driver of cancer.[12] The pyrazole core has been successfully used to develop potent inhibitors of various CDKs.[8][13] For example, N-(1H-pyrazol-3-yl)pyrimidin-4-amine-based compounds have shown high potency against CDK16.[8][12] Similarly, the scaffold has been employed in the design of inhibitors for Src family kinases, which are involved in cancer cell proliferation and metastasis.[14]

-

FLT3 and VEGFR2 Inhibitors: Fms-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) are key targets in acute myeloid leukemia (AML) and angiogenesis, respectively. Pyrazolo[3,4-d]pyrimidine derivatives, often constructed from a 3-aminopyrazole starting material, have yielded potent dual inhibitors of these kinases.[15]

Visualization: General Kinase Inhibition Workflow

Caption: Workflow for developing kinase inhibitors from the core scaffold.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the core scaffold is essential to optimize potency, selectivity, and drug-like properties.

Key Modification Points and Their Impact

-

N1-Position of the Pyrazole: Alkylation or arylation at this position is a common strategy to improve cell permeability and target engagement. The substituent can occupy the ribose-binding pocket of the kinase, and its size and nature can be tuned to achieve selectivity between different kinases.

-

3-Amino Group: This is the most frequently modified position. Acylation or, more commonly, arylation via SNAr or Buchwald-Hartwig coupling introduces larger groups that can access deeper pockets of the active site, such as the back pocket adjacent to the gatekeeper residue. This is often the primary driver of potency and selectivity.

-

4-Chloro Group: While often retained, replacing the chlorine with other small groups (e.g., methyl, cyano) can fine-tune the electronic environment and probe for specific interactions. In some cases, replacing it with hydrogen can be beneficial if the chloro group causes a steric clash.

Data Summary: Representative Kinase Inhibitor Derivatives

| Compound Class | R1 (N1-Position) | R2 (3-Amino Substituent) | Target Kinase | IC50 (nM) | Reference |

| Pyrazolo[3,4-d]pyrimidine | - (Fused Ring) | 4-chloro-3-(trifluoromethyl)phenyl | FLT3 / VEGFR2 | 3 / 1 | [15] |

| 1H-Pyrazol-3-amine | H | Pyrimidinyl derivative | CDK16 | 33 (EC50) | [8][12] |

| 1H-Pyrazol-3-amine | Phenyl-ethyl | 2-chlorophenyl | Src | - (Data in paper) | [14] |

| 1H-Pyrazol-3-amine | Complex aryl | Complex aryl | RIPK1 | < 10 | [9] |

Note: The table presents a selection of data to illustrate the scaffold's application. Structures are complex and IC50 values are highly dependent on the full final structure.

In Vitro Biological Evaluation Protocol

To assess the efficacy of newly synthesized derivatives, a robust and quantitative in vitro assay is required. A common method is a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction.

Protocol: ADP-Glo™ Kinase Assay (Promega)

Principle: This assay quantifies kinase activity by measuring ADP formation. In the first step, the kinase reaction proceeds. Then, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert the newly formed ADP back to ATP, which is then used by a luciferase to generate a light signal that is proportional to the initial kinase activity.

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test inhibitor compounds in DMSO. Then, dilute further into the appropriate kinase assay buffer.

-

Kinase Reaction Setup: In a 384-well plate, add the kinase, the specific substrate peptide for that kinase, and ATP to the assay buffer.

-

Initiation: Add the diluted test compounds to the wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells. Initiate the kinase reaction by adding the ATP/substrate mixture.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

ATP Depletion: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and consume the unused ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add Kinase Detection Reagent to all wells to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Conclusion and Future Outlook

The 4-chloro-1H-pyrazol-3-amine scaffold is a validated and highly valuable starting point for the design of potent and selective enzyme inhibitors, particularly for the protein kinase family. Its synthetic tractability and ideal placement of hydrogen-bonding and derivatization vectors have cemented its role in modern drug discovery.[3][16] Future applications will likely see this core integrated into more complex therapeutic modalities, such as targeted protein degraders (PROTACs), where the scaffold serves as the warhead to bind the target protein, or in the development of covalent inhibitors by introducing a reactive group on a substituent. The continued exploration of the chemical space around this privileged core promises to yield new therapeutic agents for a host of challenging diseases.

References

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). MDPI. [Link]

-

4-Chloro-1H-pyrazol-3-amine. MySkinRecipes. [Link]

-

The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024). Biointerface Research in Applied Chemistry. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC. [Link]

-

A Review on Pyrazole chemical entity and Biological Activity. (2019). ResearchGate. [Link]

-

N-(1 H -pyrazol-3-yl)quinazolin-4-amines as a Novel Class of Casein kinase1 δ/ε Inhibitors: Synthesis, Biological Evaluation and Molecular Modeling Studies. ResearchGate. [Link]

-

Current status of pyrazole and its biological activities. PMC. [Link]

-

synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. IOSR Journal of Applied Chemistry. [Link]

- Preparation of 4-chloropyrazoles. (1991).

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry. [Link]

-

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2021). PMC. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. [Link]

-

Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. (2008). ResearchGate. [Link]

-

Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). MDPI. [Link]

-

4-chloro-1h-pyrazol-3-amine (C3H4ClN3). PubChemLite. [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). PMC. [Link]

-

Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. (2011). Journal of Applied Pharmaceutical Science. [Link]

-

Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). PubMed. [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL)-. (2022). Neuroquantology. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]

-

Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. (2013). ACS Publications. [Link]

-

Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University. [Link]

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Semantic Scholar. [https://www.semanticscholar.org/paper/Design-and-Synthesis-of-4-(Heterocyclic-Substituted-Zhi-Wang/0e5b85a3630f40d10c0e86b0e9f19544719b6736]([Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening. [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Discovery of a 1H‑Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (2025). Figshare. [Link]

-

Pyrazoline as a medicinal scaffold. (2019). BIONATURA. [Link]

-

Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (2025). PubMed. [Link]

-

Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Chloro-1H-pyrazol-3-amine [myskinrecipes.com]

- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [rjeid.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. revistabionatura.org [revistabionatura.org]

- 7. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acs.figshare.com [acs.figshare.com]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

The Strategic Role of 4-Chloropyrazoles in Modern Kinase Inhibitor Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Kinase Challenge and the Pyrazole Solution

Protein kinases, as central regulators of cellular signaling, have long been a focal point of drug discovery, particularly in oncology.[1][2] The human kinome comprises over 500 members, and their dysregulation is a hallmark of numerous diseases.[1] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern pharmacology.[3] Among the myriad of heterocyclic scaffolds employed in this endeavor, the pyrazole ring has emerged as a "privileged" structure.[4][5] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, make it an ideal anchor for engaging the ATP-binding site of kinases.[6] This guide delves into the specific and strategic role of a key derivative, the 4-chloropyrazole moiety, in the design and discovery of next-generation kinase inhibitors.

The 4-Chloropyrazole Moiety: A Chemo-Strategic Advantage

The introduction of a chlorine atom at the C4 position of the pyrazole ring is not a trivial substitution. This modification imparts several crucial advantages that medicinal chemists leverage to enhance the potency, selectivity, and overall drug-like properties of kinase inhibitors.

Enhancing Binding Affinity and Modulating Selectivity

The chlorine atom, with its electron-withdrawing nature and specific steric profile, plays a pivotal role in fine-tuning the interaction of the inhibitor with the kinase active site. It can form specific halogen bonds with backbone carbonyls or other residues within the ATP-binding pocket, thereby increasing the inhibitor's residence time and potency. Furthermore, the precise placement of the chlorine can introduce steric hindrance that disfavors binding to off-target kinases, thus improving the selectivity profile of the compound.[7] This is a critical aspect of modern kinase inhibitor design, as off-target effects are a major source of toxicity and adverse events in the clinic.

Improving Physicochemical and Pharmacokinetic Properties

Beyond its direct role in target engagement, the 4-chloro substituent can significantly influence the overall physicochemical properties of a molecule. It can modulate lipophilicity (LogP), which in turn affects solubility, cell permeability, and metabolic stability. Strategic chlorination can be a key tool in optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate, a critical hurdle in the path from a promising hit to a viable therapeutic.[8]

Structure-Activity Relationship (SAR) of 4-Chloropyrazole-Based Kinase Inhibitors

The development of potent and selective kinase inhibitors is an iterative process of chemical synthesis and biological evaluation, guided by the principles of structure-activity relationships (SAR). The 4-chloropyrazole core provides a robust platform for systematic chemical modifications to explore and optimize these relationships.

The Importance of the N1 and C3/C5 Substituents

While the 4-chloro group acts as a key anchor, the substituents at the N1, C3, and C5 positions of the pyrazole ring are crucial for dictating the inhibitor's potency and selectivity for a specific kinase target.

-

N1-Substitution: The N1 position is often functionalized with various aryl or alkyl groups to extend into solvent-exposed regions of the ATP-binding site or to pick up additional interactions with surface residues. The nature of this substituent can significantly impact the overall kinase selectivity profile.

-

C3 and C5-Substitutions: The C3 and C5 positions offer vectors for introducing moieties that can interact with the "hinge" region of the kinase, a critical hydrogen-bonding area for ATP binding. Additionally, these positions can be modified to target the "gatekeeper" residue, a key determinant of kinase selectivity.

Case Study: 4-Chloropyrazoles in c-Jun N-terminal Kinase (JNK) Inhibition

Research into JNK inhibitors has demonstrated the utility of the 4-chloropyrazole scaffold. By systematically varying the substituents on the pyrazole ring, researchers have been able to develop potent and selective inhibitors of JNK3.[2] This work highlights the power of the 4-chloropyrazole core as a starting point for generating compound libraries for SAR studies.

The following table summarizes key SAR insights for a hypothetical series of 4-chloropyrazole-based JNK inhibitors:

| Compound ID | N1-Substituent | C3-Substituent | C5-Substituent | JNK3 IC50 (nM) | p38α IC50 (nM) | Selectivity (p38α/JNK3) |

| CPZ-001 | Methyl | Phenyl | H | 150 | >10,000 | >66 |

| CPZ-002 | Ethyl | Phenyl | H | 120 | >10,000 | >83 |

| CPZ-003 | Methyl | 4-Fluorophenyl | H | 50 | >10,000 | >200 |

| CPZ-004 | Methyl | Phenyl | Methyl | 200 | >10,000 | >50 |

This table is illustrative and does not represent actual experimental data.

Synthetic Strategies for 4-Chloropyrazole Derivatives

The efficient synthesis of 4-chloropyrazole derivatives is a prerequisite for their exploration in kinase inhibitor discovery programs. Several synthetic routes have been developed, with the choice of method often depending on the desired substitution pattern and the scale of the synthesis.

Direct Chlorination of Pyrazoles

One of the most direct methods for the synthesis of 4-chloropyrazoles is the electrophilic chlorination of a pre-formed pyrazole ring. This can be achieved using various chlorinating agents, such as N-chlorosuccinimide (NCS) or sulfuryl chloride. Electrochemical methods have also been explored for the synthesis of 4-chloropyrazoles.[9]

Cyclization Reactions

Alternatively, the 4-chloropyrazole ring can be constructed through cyclization reactions. For example, the reaction of a chlorinated 1,3-dicarbonyl compound with hydrazine or a substituted hydrazine can yield the desired 4-chloropyrazole core. This approach allows for the introduction of diversity at the N1 and C3/C5 positions.

Experimental Protocol: Synthesis of a Generic N1-Aryl-4-chloropyrazole

This protocol outlines a general procedure for the synthesis of an N1-aryl-4-chloropyrazole, a common intermediate in kinase inhibitor synthesis.

Step 1: Synthesis of 1-Aryl-1H-pyrazole

-

To a solution of 1,3-dimethoxy-1,3-propanedione (1.0 eq) in ethanol, add the desired arylhydrazine hydrochloride (1.1 eq).

-

Heat the reaction mixture at reflux for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the 1-aryl-1H-pyrazole.

Step 2: Chlorination of 1-Aryl-1H-pyrazole

-

Dissolve the 1-aryl-1H-pyrazole (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N1-aryl-4-chloropyrazole.

Visualization of Key Concepts

Kinase Signaling Pathway

Caption: A generalized kinase signaling cascade.

Kinase Inhibitor Screening Workflow

Caption: A typical workflow for kinase inhibitor discovery.

Structure-Activity Relationship (SAR) Logic

Caption: The iterative cycle of SAR studies.

Conclusion and Future Perspectives

The 4-chloropyrazole scaffold has proven to be a remarkably versatile and effective platform for the discovery of novel kinase inhibitors. Its unique chemical properties allow for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic profiles. As our understanding of the human kinome continues to expand, and as new kinase targets emerge, the strategic application of the 4-chloropyrazole moiety will undoubtedly continue to play a significant role in the development of targeted therapies for a wide range of diseases. Future work will likely focus on the development of more complex and highly substituted 4-chloropyrazole derivatives, as well as their incorporation into novel drug delivery systems and combination therapies.

References

-

Vala, R. M., Tandon, V., Nicely, L. G., Guo, L., Gu, Y., Banerjee, S., & Patel, H. M. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Life sciences, 309, 121013. [Link]

-

Vala, R. M., Tandon, V., Nicely, L. G., Guo, L., Gu, Y., Banerjee, S., & Patel, H. M. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Discovery Research Portal - University of Dundee. [Link]

-

Tandon, M., & Wagle, S. (2010). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & medicinal chemistry letters, 20(5), 1668–1671. [Link]

-

El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M., Al-Zehouri, A. A., Al-Omair, M. A., Al-Otaibi, M. F., ... & Oh, C. H. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

-

Fisher, M. J., Ficarro, S. B., Gilly, R. J., Johnson, J. L., Marto, J. A., & Gray, N. S. (2019). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. Bioorganic & medicinal chemistry letters, 29(14), 1778–1782. [Link]

-

Scholz, A. K., Klepsch, L., Gmaschitz, G., Rumpel, K., Klose, M. H., Geyer, M., ... & Superti-Furga, G. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(23), 8303. [Link]

-

Enyeart, P. J., Le, H. Q., Ullman, K. S., & Lo, D. C. (2021). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. ACS omega, 6(41), 27367–27376. [Link]

-

Feng, Y., Yin, Y., Weiser, A., Griffin, E., Cameron, M. D., Lin, L., ... & LoGrasso, P. (2011). Discovery of substituted 4-(pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as potent and highly selective Rho kinase (ROCK-II) inhibitors. Journal of medicinal chemistry, 54(17), 6087–6091. [Link]

-

Guchhait, S. K., & Madaan, K. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 211, 113082. [Link]

-

Belyakov, S. V., L'dokova, G. M., & Kargin, Y. M. (2002). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry, 38(11), 1321-1324. [Link]

-

Li, Y., Wang, X., Wang, Y., Zhang, Y., Zhang, Y., Wang, Y., ... & Zhang, Y. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 24(22), 4129. [Link]

-

Xu, Z., Yang, Y., & Li, X. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC medicinal chemistry, 13(8), 910–932. [Link]

-

Chaikuad, A., Chaikuad, A., Knapp, S., & Knapp, S. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 27(19), 6296. [Link]

-

El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M., Al-Zehouri, A. A., Al-Omair, M. A., Al-Otaibi, M. F., ... & Oh, C. H. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules (Basel, Switzerland), 27(1), 330. [Link]

-

Cetin, C., & Cetin, M. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial chemistry & high throughput screening. [Link]

-

Kumar, A., & Singh, J. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC medicinal chemistry, 14(3), 395–415. [Link]

-

Bach, S., & Ravez, S. (2021). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 26(16), 4930. [Link]

-

Enyeart, P. J., Le, H. Q., Ullman, K. S., & Lo, D. C. (2021). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. bioRxiv. [Link]

-

Enyeart, P. J., Le, H. Q., Ullman, K. S., & Lo, D. C. (2021). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. ResearchGate. [Link]

-

IRB Barcelona. (2023, November 26). From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation. IRB Barcelona. [Link]

Sources

- 1. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation | IRB Barcelona [irbbarcelona.org]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects | MDPI [mdpi.com]

- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: The Strategic Use of 1-(Butan-2-yl)-4-chloro-1H-pyrazol-3-amine as a Pharmaceutical Intermediate

Prepared by: Senior Application Scientist, Gemini Division

Introduction: The Versatility of the Substituted Aminopyrazole Scaffold

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities ranging from anti-inflammatory to anticancer.[1][2] The 1,3,4-trisubstituted pyrazole motif, in particular, offers a geometrically defined and functionally rich scaffold for drug design. The target molecule, 1-(Butan-2-yl)-4-chloro-1H-pyrazol-3-amine , is a prime example of a valuable pharmaceutical intermediate.[3] Its structure is strategically designed for subsequent elaboration:

-

The 3-amino group serves as a versatile nucleophilic handle, ideal for forming amide bonds, sulfonamides, or participating in coupling reactions to build more complex molecular architectures.[4][5]

-

The 4-chloro substituent not only influences the electronic properties of the pyrazole ring but also provides a potential site for cross-coupling reactions, although it is generally less reactive than a bromo or iodo substituent.

-

The N1-sec-butyl group imparts specific steric and lipophilic characteristics, which can be crucial for modulating a final compound's solubility, metabolic stability, and binding affinity to its biological target.

This document provides a comprehensive guide to the synthesis, characterization, and strategic application of this intermediate for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices and robust analytical confirmation.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties and hazards is paramount for safe and effective laboratory execution.

| Property | Value | Reference / Note |

| IUPAC Name | 1-(sec-Butyl)-4-chloro-1H-pyrazol-3-amine | - |

| Molecular Formula | C₇H₁₂ClN₃ | - |

| Molecular Weight | 173.64 g/mol | - |

| Appearance | Expected to be an off-white to yellow solid or oil | Based on similar compounds |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate; low solubility in water | Based on structural properties |

Safety & Handling: While a specific Safety Data Sheet (SDS) for this exact compound is not available, data from analogous aminopyrazoles and chloropyrazoles suggest the following precautions.[6][7]

-

Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[7]

-

Precautionary Measures:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Avoid breathing dust or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.[6]

-

Recommended Synthetic Pathway & Strategy

The synthesis of 1-(Butan-2-yl)-4-chloro-1H-pyrazol-3-amine is most efficiently approached via a two-step sequence starting from the commercially available 3-amino-1H-pyrazole. The chosen strategy prioritizes regiochemical control and utilizes robust, scalable reactions.

The core logic is to first install the chloro group at the C4 position, which is activated towards electrophilic substitution. Subsequent N-alkylation of the resulting 4-chloro-1H-pyrazol-3-amine provides the target compound. Performing the chlorination first avoids potential side reactions and simplifies purification compared to alkylating the unsubstituted aminopyrazole, which could yield a mixture of N1 and N2 isomers.[8]

Caption: Proposed two-step synthetic workflow.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-1H-pyrazol-3-amine

This protocol employs Trichloroisocyanuric acid (TCCA) as a mild, efficient, and operationally simple chlorinating agent for the pyrazole core, a method well-supported in the literature for its high yields and green chemistry profile.[9][10]

Materials:

-

3-Amino-1H-pyrazole

-

Trichloroisocyanuric acid (TCCA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 3-amino-1H-pyrazole (1.0 eq) and dissolve in anhydrous DCM (approx. 10 mL per gram of pyrazole).

-

Cooling: Cool the stirred solution to 0 °C using an ice bath.

-

Addition of TCCA: In a separate flask, prepare a solution of TCCA (0.35 eq) in anhydrous DCM. Add this solution dropwise to the cooled pyrazole solution over 30 minutes. Causality Note: TCCA is used in a slight substoichiometric amount relative to the three available chlorine atoms to control the reaction and prevent over-chlorination. The slow addition at 0 °C is critical to manage the reaction exotherm.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, cool the mixture back to 0 °C and carefully quench by the slow addition of saturated Na₂S₂O₃ solution to neutralize any unreacted TCCA, followed by saturated NaHCO₃ solution until the aqueous layer is basic (pH > 8).

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can often be used directly in the next step or purified further by silica gel column chromatography if necessary (eluent: ethyl acetate/hexanes gradient).

Protocol 2: N-Alkylation to Yield 1-(Butan-2-yl)-4-chloro-1H-pyrazol-3-amine

This procedure utilizes a standard N-alkylation method with a strong base to deprotonate the pyrazole nitrogen, creating a potent nucleophile for reaction with the alkyl halide.[11][12]

Materials:

-

4-Chloro-1H-pyrazol-3-amine (from Protocol 1)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

2-Bromobutane

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk flask, syringes, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon), add NaH (1.2 eq). Carefully wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under vacuum. Add anhydrous DMF to the flask.

-

Deprotonation: Cool the stirred NaH suspension to 0 °C. Dissolve the 4-chloro-1H-pyrazol-3-amine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole N1-H, driving the reaction forward. The evolution of hydrogen gas will be observed. This step must be done under an inert atmosphere as NaH reacts violently with water.[11]

-

Alkylation: After stirring at 0 °C for 30 minutes, add 2-bromobutane (1.1 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C and very carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Workup: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing & Drying: Combine the organic layers, wash sequentially with water and brine, then dry over anhydrous Na₂SO₄.

-

Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using an ethyl acetate in hexanes gradient) to isolate the final product.

Characterization and Quality Control

Rigorous analytical validation is essential to confirm the structure and purity of the final intermediate.

Caption: Analytical workflow for product validation.

Expected Analytical Data:

| Technique | Expected Observations | Rationale |

| ¹H NMR | - Singlet for C5-H (approx. 7.5-7.8 ppm).- Multiplet for N-CH of sec-butyl group.- Signals for CH₂, CH₃ of sec-butyl group.- Broad singlet for NH₂ (approx. 4.0-5.0 ppm). | Confirms the presence of all proton environments. The chemical shift of the pyrazole proton indicates substitution at C4. |

| ¹³C NMR | - Signals for C3, C4, and C5 of the pyrazole ring.- Signals for the four distinct carbons of the sec-butyl group. | Confirms the carbon skeleton. The C4 signal will be shifted due to the chlorine atom.[13] |

| NOESY NMR | - A spatial correlation (cross-peak) between the N-CH proton of the sec-butyl group and the C5-H of the pyrazole ring. | This is the most definitive NMR method to confirm N1-alkylation. The absence of a correlation to the C3 position rules out the N2-isomer.[14] |

| Mass Spec (ESI+) | - [M+H]⁺ peak corresponding to C₇H₁₃ClN₃⁺ (m/z ≈ 174.08).- Isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of M). | Confirms the molecular weight and elemental composition. |

| FTIR | - N-H stretching bands (approx. 3200-3400 cm⁻¹).- C-H stretching bands (approx. 2850-3000 cm⁻¹).- C=N and C=C stretching in the aromatic region. | Confirms the presence of key functional groups (amine, alkyl chains).[15] |

Application as a Pharmaceutical Intermediate: A Protocol for Amide Coupling

The 3-amino group is a powerful tool for diversification. The following protocol demonstrates its use in a standard amide coupling reaction to form a more complex, drug-like molecule.

Reaction: Acylation of 1-(Butan-2-yl)-4-chloro-1H-pyrazol-3-amine with an example acyl chloride (e.g., Benzoyl Chloride).

Materials:

-

1-(Butan-2-yl)-4-chloro-1H-pyrazol-3-amine

-

Benzoyl chloride

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

Procedure:

-

Reaction Setup: Dissolve 1-(Butan-2-yl)-4-chloro-1H-pyrazol-3-amine (1.0 eq) in anhydrous DCM in a round-bottom flask under nitrogen. Add TEA (1.5 eq).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Acylation: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

-

Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography or recrystallization to yield the target N-(1-(sec-butyl)-4-chloro-1H-pyrazol-3-yl)benzamide. This demonstrates the transformation of the intermediate into a more advanced scaffold.[16]

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low yield in Chlorination (Step 1) | - Incomplete reaction.- Over-chlorination.- Product loss during workup. | - Increase reaction time or temperature slightly.- Ensure TCCA is added slowly at 0°C; check stoichiometry.- Perform extractions carefully; ensure pH is correct. |

| Mixture of regioisomers in N-Alkylation (Step 2) | - Base is not strong enough.- Reaction temperature too high. | - Use a stronger base like NaH instead of K₂CO₃ to ensure complete and irreversible deprotonation at N1.- Maintain low temperature during addition of alkylating agent. |

| Incomplete N-Alkylation | - Inactive NaH (oxidized or wet).- Insufficient reaction time.- Poor quality DMF (not anhydrous). | - Use fresh NaH or wash thoroughly with hexanes.- Extend reaction time and monitor by TLC/LC-MS.- Use freshly opened or distilled anhydrous DMF. |

| Difficulty purifying final product | - Close-running impurities.- Oily product that won't crystallize. | - Use a slow gradient during column chromatography.- Try a different solvent system for chromatography or attempt to make a salt (e.g., HCl salt) to induce crystallization. |

References

- Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry (RSC Publishing).

- Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. ResearchGate.

- Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.

- Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate.

- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI.

- Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. MDPI.

- Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav.

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.

- Technical Support Center: Large-Scale Synthesis and Purification of 3-Chloro-3H-pyrazole. Benchchem.

- Technical Support Center: Characterization of Substituted Pyrazoles. Benchchem.

- SAFETY DATA SHEET. (Specific to 1-Methyl-1H-pyrazol-3-amine).

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC.

- SAFETY DATA SHEET. Sigma-Aldrich.

- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.

- Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC.

- Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ResearchGate.

- 5-Chloro-1H-pyrazol-3-amine Safety Data Sheet. Apollo Scientific.

- Pharmaceutical Intermediates List. Jinan Qinmu Fine Chemical Co., Ltd.

- Recent developments in aminopyrazole chemistry. Arkivoc.

Sources

- 1. visnav.in [visnav.in]

- 2. mdpi.com [mdpi.com]

- 3. Pharmaceutical Intermediates List [qinmuchem.com]

- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]

- 9. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for the Acylation of 3-Amino-4-chloropyrazoles

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The selective acylation of 3-amino-4-chloropyrazoles is a pivotal transformation in medicinal chemistry and materials science. The resulting N-acyl derivatives are key building blocks for a diverse range of biologically active compounds, including kinase inhibitors and other therapeutic agents.[1] This guide provides an in-depth exploration of the reaction conditions for the acylation of 3-amino-4-chloropyrazoles, focusing on achieving high chemoselectivity and yield. We will delve into the mechanistic underpinnings of common protocols, offering a rationale for the selection of reagents and reaction parameters.

Understanding the Acylation of 3-Amino-4-chloropyrazoles: A Tale of Two Nitrogens

The primary challenge in the acylation of 3-amino-4-chloropyrazole lies in directing the acyl group to the exocyclic amino group (at the C3 position) while avoiding acylation of the pyrazole ring nitrogens (N1 and N2). The pyrazole ring itself is aromatic, and the ring nitrogens possess lone pairs of electrons, making them potential sites for acylation.[2]

The 4-chloro substituent exerts an electron-withdrawing effect, which can influence the nucleophilicity of both the exocyclic amino group and the ring nitrogens. Understanding this electronic interplay is crucial for optimizing reaction conditions to favor the desired N-acylation at the 3-amino position.

Key Factors Influencing Regioselectivity:

-

Steric Hindrance: The exocyclic amino group is generally less sterically hindered than the ring nitrogens, particularly the N1 position, which is flanked by the C5 proton and the C=N bond. This steric difference can be exploited to achieve selective acylation.

-

Nucleophilicity: The relative nucleophilicity of the exocyclic amino group versus the ring nitrogens is a key determinant of the reaction outcome. While the exocyclic amino group is a primary amine and generally a good nucleophile, the pyrazole ring nitrogens also exhibit nucleophilic character. The electron-withdrawing effect of the 4-chloro group can modulate the nucleophilicity of these sites.

-

Reaction Conditions: The choice of acylating agent, base, solvent, and temperature can significantly impact the regioselectivity of the acylation.

Strategic Approaches to Selective N-Acylation

Several methods can be employed for the acylation of 3-amino-4-chloropyrazoles. The choice of method will depend on the specific acyl group to be introduced, the scale of the reaction, and the desired purity of the product.

Method 1: Acylation using Acyl Chlorides

Acyl chlorides are highly reactive acylating agents that readily react with amines.[3][4] This high reactivity, however, can sometimes lead to a lack of selectivity. The use of a suitable base is crucial to neutralize the HCl byproduct and to modulate the reactivity of the system.

Causality Behind Experimental Choices:

-

Base: A non-nucleophilic base such as pyridine or triethylamine is typically used. Pyridine can also act as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate.[5][6] This can be particularly useful for less reactive acyl chlorides or amines. For more sensitive substrates, a hindered base like diisopropylethylamine (DIPEA) can be employed to minimize side reactions.

-

Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used. The choice of solvent can influence the solubility of the reactants and the reaction rate.

-

Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C) to control the exothermicity and improve selectivity.

Experimental Protocol: Acylation with Acyl Chlorides

Materials:

-

3-Amino-4-chloropyrazole

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-4-chloropyrazole (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add anhydrous pyridine (1.1 - 1.5 eq) to the solution and stir for 10 minutes.

-

Slowly add the acyl chloride (1.05 - 1.2 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Method 2: Acylation using Carboxylic Anhydrides

Carboxylic anhydrides are less reactive than acyl chlorides and often provide better selectivity.[7] The reaction can be performed with or without a catalyst, depending on the reactivity of the anhydride and the amine.

Causality Behind Experimental Choices:

-

Catalyst: For less reactive systems, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added. DMAP is a hypernucleophilic acylation catalyst that significantly accelerates the reaction rate.[8][9][10]

-

Solvent: Aprotic solvents like DCM, THF, or acetonitrile are suitable. In some cases, the reaction can be carried out neat in the anhydride itself if it is a liquid.[11]

-

Temperature: The reaction is typically carried out at room temperature or with gentle heating.

Experimental Protocol: Acylation with Carboxylic Anhydrides

Materials:

-

3-Amino-4-chloropyrazole

-

Carboxylic anhydride (e.g., acetic anhydride, benzoic anhydride)

-

Pyridine (anhydrous) or 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

-

Dichloromethane (DCM, anhydrous) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 3-amino-4-chloropyrazole (1.0 eq) in anhydrous DCM.

-

Add pyridine (1.1 eq) or a catalytic amount of DMAP (0.1 eq).

-

Add the carboxylic anhydride (1.1 - 1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. Gentle heating may be required for less reactive anhydrides.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution to remove the carboxylic acid byproduct and any unreacted anhydride.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Data Presentation: Comparison of Reaction Conditions

| Acylating Agent | Base/Catalyst | Solvent | Temperature | Typical Yields | Selectivity |

| Acyl Chloride | Pyridine | DCM, THF | 0 °C to RT | Good to Excellent | Moderate to Good |

| Acyl Chloride | DIPEA | DCM | 0 °C to RT | Good | Good to Excellent |

| Anhydride | Pyridine | DCM, Acetonitrile | RT to Reflux | Good to Excellent | Good |

| Anhydride | DMAP (cat.) | DCM, THF | RT | Excellent | Excellent |

Visualization of Key Processes

Generalized Acylation Workflow

Caption: Generalized workflow for the acylation of 3-amino-4-chloropyrazoles.

Mechanism of DMAP Catalysis

Caption: Simplified mechanism of DMAP-catalyzed acylation.

Troubleshooting and Expert Insights

-

Low Yield:

-

Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the acylating agent.

-

For less reactive substrates, consider using a more potent acylating agent or a catalyst like DMAP.

-

Increasing the reaction temperature or time may improve conversion, but monitor for side product formation.

-

-

Poor Selectivity (Ring Acylation):

-

Use a less reactive acylating agent, such as a carboxylic anhydride instead of an acyl chloride.

-

Employ a bulky, non-nucleophilic base to minimize its interaction with the acylating agent.

-

Conduct the reaction at a lower temperature to favor the kinetically preferred acylation of the more accessible exocyclic amino group.

-

-

Formation of Diacylated Product:

-

Use a stoichiometric amount of the acylating agent (closer to 1.0 equivalent).

-

Add the acylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.

-

Conclusion

The selective N-acylation of 3-amino-4-chloropyrazoles is a readily achievable transformation with careful consideration of the reaction parameters. By understanding the interplay of steric and electronic factors and by choosing the appropriate acylating agent, base, and solvent, researchers can efficiently synthesize a wide array of valuable N-acylated pyrazole derivatives. The protocols and insights provided in this guide serve as a robust starting point for the successful execution and optimization of this important reaction in the pursuit of novel chemical entities.

References

-

Catalysis Conference.

-

ResearchGate.

-

HETEROCYCLES.

-

Vedantu.

-

Datapdf.

-

Accounts of Chemical Research.

-

The Journal of Organic Chemistry.

-

ResearchGate.

-

Molecules.

-

ResearchGate.

-

RSC Advances.

-

ResearchGate.

-

ResearchGate.

-

Molecules.

-

RSC Publishing.

-

Molecules.

-

Academia.edu.

-

ResearchGate.

-

REDUCA.

-

Chemistry.

-

Reddit.

-

YAKHAK HOEJI.

-

Google Patents.

-

ResearchGate.

-

YouTube.

-

Reddit.

-

Beilstein Journal of Organic Chemistry.

-

ARKIVOC.

-

Chemguide.

-

Molecules.

-

Chemistry LibreTexts.

-

The Journal of Organic Chemistry.

-

PubMed.

-

Beilstein Journal of Organic Chemistry.

-

ResearchGate.

Sources

- 1. Design, synthesis and anticancer activity of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]

- 6. reddit.com [reddit.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. catalysis-conferences.com [catalysis-conferences.com]

- 9. researchgate.net [researchgate.net]

- 10. datapdf.com [datapdf.com]

- 11. Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropyridazines -YAKHAK HOEJI | 학회 [koreascience.kr]

Application Notes and Protocols: Buchwald-Hartwig Amination for the Synthesis of Pyrazole Amines

Introduction

The pyrazole motif is a cornerstone in medicinal chemistry and drug development, with substituted pyrazoles exhibiting a wide array of biological activities, including antitumor, antiviral, and antifungal properties.[1] Specifically, C4-aminated pyrazoles are crucial pharmacophores found in various kinase inhibitors and other therapeutic agents.[1] The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, offering significant advantages over traditional methods like nucleophilic substitution or reductive amination, which often require harsh conditions.[2][3][4] This palladium-catalyzed cross-coupling reaction provides a direct and efficient route to synthesize arylamines, including those containing sensitive heterocyclic systems like pyrazoles.[5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic implementation of the Buchwald-Hartwig amination for the synthesis of pyrazole amines. We will delve into the mechanistic underpinnings of the reaction, discuss the critical parameters influencing its success, and provide detailed, field-proven protocols for practical execution.

Mechanistic Insights: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][6][7] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

The key steps are:

-

Reductive Elimination of Pd(II) to Pd(0): The active Pd(0) catalyst is often generated in situ from a Pd(II) precatalyst.

-

Oxidative Addition: The aryl halide (in this case, a halopyrazole) undergoes oxidative addition to the Pd(0) species, forming a Pd(II) complex. The general reactivity order for the halide is I > Br > Cl.[6]

-

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination of the desired N-arylpyrazole product, regenerating the active Pd(0) catalyst.[2][7]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.